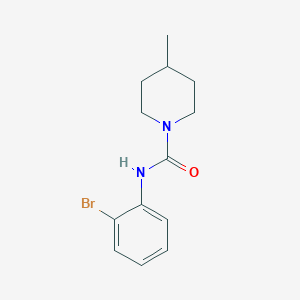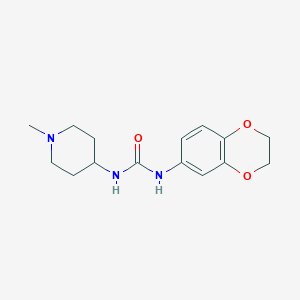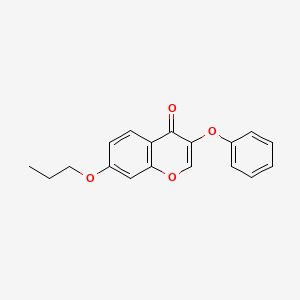
3-phenoxy-7-propoxy-4H-chromen-4-one
Descripción general
Descripción
Chromenones, particularly those substituted with various alkoxy groups, are a class of organic compounds that exhibit a wide range of biological activities. They are characterized by the chromenone skeleton, a fused benzopyran ring system, where modifications at specific positions lead to diverse chemical and biological properties.
Synthesis Analysis
The synthesis of chromenone derivatives typically involves strategies such as reductive amination, Paterno–Büchi reactions, or multicomponent reactions. For instance, Mandala et al. (2013) described the synthesis of chromen-2-one derivatives using reductive amination with sodium cyanoborohydride in methanol (Mandala et al., 2013). Similarly, Jindal et al. (2014) reported a photoinduced intramolecular coupling to synthesize angular tricyclic chromen-2-one compounds (Jindal et al., 2014).
Molecular Structure Analysis
The molecular structure of chromenone derivatives is elucidated using techniques such as FTIR, NMR (1H and 13C), and mass spectroscopy, often complemented by X-ray crystallography. These methods confirm the presence of the chromenone core and the substitution pattern around the ring system.
Chemical Reactions and Properties
Chromenone derivatives can undergo various chemical reactions, including cyclization, acylation, and coupling reactions, to introduce different functional groups. These reactions are influenced by the nature of the substituents and the reaction conditions. For example, the synthesis of dihydro[1,3]dioxolo[4,5-g]chromen-6-ones by Wu et al. (2011) showcases the reactivity of chromenone derivatives under solvent-free conditions using CeCl3·7H2O as a catalyst (Wu et al., 2011).
Physical Properties Analysis
The physical properties of chromenone derivatives, such as solubility, melting point, and crystalline structure, are determined by their specific molecular architecture. These properties are critical for understanding the compound's behavior in biological systems and its potential applications.
Chemical Properties Analysis
The chemical properties of chromenone derivatives, including their reactivity, stability, and interactions with biological molecules, are influenced by their molecular structure. Studies often explore these properties in the context of the compound's potential therapeutic applications.
- (Mandala et al., 2013)
- (Jindal et al., 2014)
- (Wu et al., 2011)
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that chroman-4-one derivatives, to which this compound belongs, exhibit a broad variety of remarkable biological and pharmaceutical activities
Mode of Action
Chroman-4-one derivatives are known to interact with various biological targets, leading to a range of pharmaceutical effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Chroman-4-one derivatives are known to influence a variety of biochemical pathways due to their broad biological and pharmaceutical activities
Result of Action
Given the known biological and pharmaceutical activities of chroman-4-one derivatives , it can be inferred that this compound may have significant molecular and cellular effects
Propiedades
IUPAC Name |
3-phenoxy-7-propoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-2-10-20-14-8-9-15-16(11-14)21-12-17(18(15)19)22-13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOGBYMUBLBIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenoxy-7-propoxy-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-N-cyclohexylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4540899.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-{[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4540906.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4540909.png)
![2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4540916.png)
![N'-[4-(acetylamino)phenyl]-N,N-diethylethanediamide](/img/structure/B4540919.png)
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4540941.png)
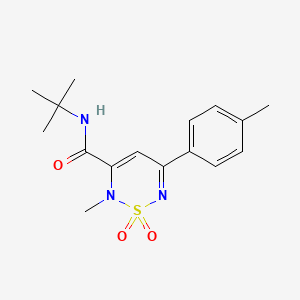
![N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4540956.png)
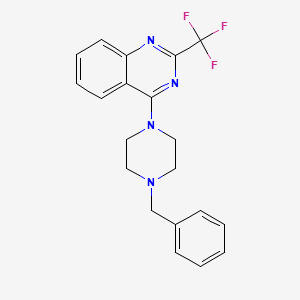
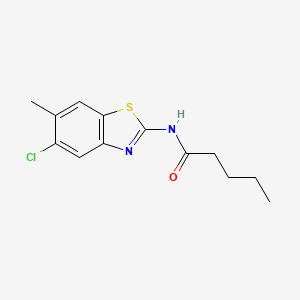
![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4540996.png)
![2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4541001.png)
